An In-depth Technical Guide to 7-Chloro-1H-indole-2-carbonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 7-Chloro-1H-indole-2-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold represents a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and versatile reactivity have made it a cornerstone in medicinal chemistry and drug discovery. Among the vast array of indole derivatives, those bearing a carbonitrile substituent at the 2-position have garnered significant attention due to their roles as key synthetic intermediates and their intrinsic biological activities. This guide focuses on a specific, yet important, member of this family: 7-Chloro-1H-indole-2-carbonitrile. The introduction of a chlorine atom at the 7-position of the indole ring can significantly modulate the molecule's physicochemical properties and biological profile. This document serves as a comprehensive technical resource, providing an in-depth analysis of the chemical properties, synthetic methodologies, and potential applications of this compound, with a particular emphasis on its relevance to drug development.
Physicochemical and Spectroscopic Profile
7-Chloro-1H-indole-2-carbonitrile, identified by the CAS Number 1264481-38-0, is a solid at room temperature.[1][2] Its molecular structure, featuring a chloro-substituted benzene ring fused to a nitrile-bearing pyrrole ring, dictates its chemical behavior and physical characteristics.
Table 1: Physicochemical Properties of 7-Chloro-1H-indole-2-carbonitrile
| Property | Value | Source |
| CAS Number | 1264481-38-0 | [1] |
| Molecular Formula | C₉H₅ClN₂ | [2] |
| Molecular Weight | 176.60 g/mol | [3] |
| Appearance | Solid (predicted) | General Knowledge |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related structures |
Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrrole rings. The proton on the indole nitrogen (N-H) will likely appear as a broad singlet at a downfield chemical shift. The protons on the benzene ring will exhibit a coupling pattern influenced by the chlorine substituent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The carbons attached to the chlorine and nitrogen atoms will also show predictable shifts.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically found in the region of 2220-2260 cm⁻¹. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the N-H stretching of the indole ring.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.
Synthesis and Reactivity
The synthesis of 7-Chloro-1H-indole-2-carbonitrile can be approached through several established methods for the preparation of indole-2-carbonitriles. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Retrosynthetic Analysis
A logical retrosynthetic approach to 7-Chloro-1H-indole-2-carbonitrile involves the dehydration of the corresponding 7-chloro-1H-indole-2-carboxamide. This amide precursor can, in turn, be synthesized from 7-chloro-1H-indole-2-carboxylic acid. The indole core itself can be constructed from a suitably substituted aniline derivative.
Caption: Retrosynthetic analysis of 7-Chloro-1H-indole-2-carbonitrile.
Key Synthetic Methodologies
Protocol 1: Dehydration of 7-Chloro-1H-indole-2-carboxamide
This is a widely employed and efficient method for the synthesis of aromatic nitriles.[6][7] The reaction involves the removal of a water molecule from the primary amide group.
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Step 1: Synthesis of 7-Chloro-1H-indole-2-carboxamide:
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7-Chloro-1H-indole-2-carboxylic acid is first converted to its acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
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The resulting acid chloride is then reacted with ammonia (aqueous or gaseous) to yield 7-chloro-1H-indole-2-carboxamide.
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Step 2: Dehydration to the Nitrile:
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The 7-chloro-1H-indole-2-carboxamide is treated with a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or cyanuric chloride.[6]
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The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and may require heating.
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Work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography or recrystallization.
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Causality in Experimental Choice: The choice of dehydrating agent can be critical. Phosphorus oxychloride is a powerful and cost-effective reagent, but the reaction can be exothermic and may require careful temperature control. Trifluoroacetic anhydride is a milder reagent that often provides cleaner reactions and higher yields, but it is more expensive.
Protocol 2: Sandmeyer-type Cyanation
The Sandmeyer reaction provides a classical approach to introduce a cyano group onto an aromatic ring via a diazonium salt intermediate.[8]
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Step 1: Synthesis of 2-Amino-7-chloro-1H-indole: A suitable 7-chloro-1H-indole precursor with a leaving group at the 2-position (e.g., a nitro group) is reduced to the corresponding amine.
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Step 2: Diazotization: The 2-amino-7-chloro-1H-indole is treated with a source of nitrous acid, typically sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt.
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Step 3: Cyanation: The in-situ generated diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution to yield 7-Chloro-1H-indole-2-carbonitrile.
Self-Validating System: The success of the Sandmeyer reaction is often indicated by the evolution of nitrogen gas upon addition of the copper cyanide. The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the diazonium salt intermediate.
Caption: Synthetic pathways to 7-Chloro-1H-indole-2-carbonitrile.
Chemical Reactivity
The reactivity of 7-Chloro-1H-indole-2-carbonitrile is governed by the interplay of the indole nucleus, the electron-withdrawing nitrile group, and the chloro substituent.
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N-H Acidity and Alkylation/Arylation: The proton on the indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) to form the corresponding anion. This anion can then be reacted with various electrophiles, such as alkyl halides or aryl halides, to introduce substituents at the N-1 position.
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Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack. The electron-withdrawing nature of the 2-carbonitrile group deactivates the pyrrole ring towards electrophilic substitution. However, reactions at the C-3 position are still possible under certain conditions.[4]
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Reactions of the Nitrile Group: The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.
Applications in Drug Discovery and Medicinal Chemistry
The indole scaffold is a common feature in many approved drugs and clinical candidates.[9][10] The introduction of substituents, such as a chloro group and a carbonitrile, can fine-tune the pharmacological properties of the molecule. While specific biological activity data for 7-Chloro-1H-indole-2-carbonitrile is not extensively reported in peer-reviewed literature, the broader class of substituted indole-2-carbonitriles has shown promise in various therapeutic areas.
Potential as an Anticancer Agent
Many indole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[9] The presence of a halogen, such as chlorine, on the indole ring has been shown to enhance the cytotoxic effects of some compounds.[11] The 2-carbonitrile group can also contribute to the biological activity or serve as a handle for further chemical modifications to optimize the pharmacological profile.
Role as a Synthetic Intermediate
Perhaps the most significant role of 7-Chloro-1H-indole-2-carbonitrile in drug discovery is as a versatile synthetic intermediate.[12][13] The nitrile group can be readily converted into other functional groups, such as carboxylic acids, amides, and amines, which are common moieties in drug molecules. This allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. For instance, the corresponding 7-chloro-1H-indole-2-carboxylic acid is a known building block in the synthesis of various biologically active molecules.[12]
Antimicrobial and Other Potential Activities
Substituted indoles have also been investigated for their antimicrobial, anti-inflammatory, and antiviral properties.[14][15][16][17][18] The specific substitution pattern on the indole ring is crucial for determining the type and potency of the biological activity. Further screening of 7-Chloro-1H-indole-2-carbonitrile and its derivatives against a panel of biological targets is warranted to explore its full therapeutic potential.
Safety and Handling
Based on the safety data for the related compound 7-chloro-1H-indole, 7-Chloro-1H-indole-2-carbonitrile should be handled with care in a laboratory setting.[9] It is predicted to be an irritant to the skin, eyes, and respiratory system.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion and Future Perspectives
7-Chloro-1H-indole-2-carbonitrile is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its chemical properties, dictated by the combination of the indole nucleus, a chloro substituent, and a carbonitrile group, make it a versatile building block for the synthesis of more complex molecules. While specific biological data for this compound is currently limited, the established importance of substituted indoles in drug discovery suggests that 7-Chloro-1H-indole-2-carbonitrile and its derivatives are promising candidates for future investigation. Further research into the synthesis, reactivity, and biological evaluation of this compound is encouraged to unlock its full potential in the development of new therapeutic agents.
References
- 1. 7-Chloro-1H-indole-2-carbonitrile CAS#: 1264481-38-0 [m.chemicalbook.com]
- 2. 1264481-38-0|7-Chloro-1H-indole-2-carbonitrile| Ambeed [ambeed.com]
- 3. Indole-2-carbonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile [mdpi.com]
- 18. mdpi.com [mdpi.com]

